Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
説明
Natural Origin and Quassinoid Classification
Brusatol is a naturally occurring phytochemical primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. nih.govnih.govscialert.net This plant is widely distributed throughout Asia and has a long history of use in traditional Chinese medicine, where it is known as "Ya-dan-zi". oup.comnih.gov
Chemically, brusatol is classified as a quassinoid, a group of bitter triterpene lactones that are characteristic constituents of the Simaroubaceae family. nih.govmedkoo.comresearchgate.net The intricate structure of brusatol features a tetracyclic core with multiple functional groups, which is believed to be responsible for its wide spectrum of biological activities. nih.gov The approximate amount of brusatol in the fruits of B. javanica is reported to be around 0.3%. nih.gov
Historical Context of Brusatol Investigations in Biological Systems
The scientific investigation of brusatol began with its first isolation and identification in 1968. nih.gov Following its discovery, initial research focused on its potential antileukemic properties. nih.gov The traditional use of Brucea javanica for treating ailments such as malaria and dysentery spurred further investigations into the pharmacological properties of its constituent compounds, including brusatol. oup.comnih.gov Over the decades, research has expanded significantly, revealing a broad array of biological effects. oup.comoup.com These studies have elucidated various mechanisms of action, including the inhibition of protein synthesis and the modulation of key signaling pathways, such as the Nrf2 pathway. nih.govmedkoo.com
Overview of Established Biological Activities Beyond Anticancer Research
While a substantial body of research has focused on the anticancer potential of brusatol, the compound exhibits a range of other significant biological activities. oup.comscienceopen.com These properties have been investigated in various in vitro and in vivo models, demonstrating the compound's versatility.
Brusatol has demonstrated notable antimalarial activity. researchgate.netacs.org It is effective against malaria parasites, including strains that have developed resistance to conventional drugs like artemisinin. researchgate.net Research shows that brusatol can inhibit the infection of Plasmodium berghei in mice. researchgate.net
A key aspect of its antimalarial efficacy is its role as a transmission blocker. nih.govmalariaworld.org Brusatol can prevent the transmission of the human malaria parasite Plasmodium falciparum to mosquitoes. nih.govacs.org It exhibits potent gametocytocidal activity, affecting multiple developmental stages of the parasite. nih.govacs.org The proposed mechanism for its antimalarial action involves the inhibition of protein synthesis within the parasite. nih.govacs.org Studies have also shown that brusatol treatment leads to a decrease in serum concentrations of inflammatory cytokines such as IFN-γ, TNF-α, and IL-4 in infected hosts. researchgate.net
Brusatol possesses significant insecticidal and larvicidal properties against various insect species. oup.comnih.gov It has been shown to have potent contact toxicity and antifeedant activity against the larvae of Spodoptera exigua (fall armyworm). nih.gov Furthermore, brusatol induces apoptosis in insect cell lines, characterized by DNA fragmentation and the activation of caspase-3. nih.gov
Its larvicidal effects have been documented against mosquito vectors, including Aedes aegypti and Culex quinquefasciatus. scialert.netnih.govnih.gov Studies have determined the lethal concentrations (LC50 and LC90) required to eliminate these larvae, highlighting its potential as a natural biolarvicide. nih.govnih.gov The mechanism of action appears to involve nerve poisoning, leading to symptoms such as excitation, convulsions, tremors, and paralysis in the larvae. scialert.net Exposure to brusatol also causes significant morphological damage to the digestive tract and cuticle of Cx. quinquefasciatus larvae. nih.govnih.gov
| Larval Species | LC50 (ppm) | LC90 (ppm) | Source(s) |
| Aedes aegypti | 0.669 ± 0.106 | 8.331 ± 0.060 | scialert.netnih.gov |
| Culex quinquefasciatus | 0.010 ± 0.122 | 0.654 ± 0.081 | nih.govnih.gov |
The traditional use of Brucea javanica for treating dysentery, a condition with similarities to ulcerative colitis, has led to research on brusatol's anti-inflammatory properties. nih.gov Studies using a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis have shown that brusatol can significantly ameliorate symptoms such as diarrhea, colonic shortening, and tissue damage. nih.gov
In vitro experiments with lipopolysaccharide (LPS)-stimulated macrophages demonstrated that brusatol inhibits the production of pro-inflammatory mediators like TNF-α, pro-IL-1β, and nitric oxide (NO). nih.gov The anti-inflammatory mechanism of brusatol is linked to the suppression of the NF-κB signaling pathway and the NLRP3 inflammasome activation. nih.gov Additionally, it has been observed to activate the Nrf2 pathway, which is involved in regulating oxidative stress. nih.gov
In addition to the activities mentioned above, brusatol has been reported to possess other biological effects. These include antitrypanosomal and antiviral activities, specifically against the tobacco mosaic virus. oup.comoup.comresearchgate.netnih.gov
Structure
2D Structure
特性
IUPAC Name |
methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-98-3 | |
| Record name | Brusatol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Brusatol in Cellular Pathophysiology
Regulation of Redox Homeostasis and Oxidative Stress Pathways
Brusatol, a natural quassinoid isolated from the plant Brucea javanica, has been identified as a significant modulator of cellular stress response pathways, particularly those governing redox homeostasis. Its primary mechanism of action in this context involves the potent inhibition of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govpnas.orgscienceopen.com The Nrf2 pathway is a critical cellular defense mechanism that regulates the expression of a wide array of cytoprotective genes, which are essential for protecting cells from oxidative and electrophilic stress. nih.govmdpi.com By suppressing this protective pathway, brusatol can sensitize cells to chemical and oxidative insults. nih.gov
Brusatol is recognized as a unique and potent inhibitor of the Nrf2 pathway. pnas.orgnih.gov It selectively reduces the protein level of Nrf2, thereby suppressing the downstream protective responses. pnas.orgnih.gov This inhibitory action occurs through a post-transcriptional mechanism, as studies have shown that brusatol does not alter the messenger RNA (mRNA) levels of Nrf2 itself. pnas.orgresearchgate.net The reduction in Nrf2 protein is rapid, with significant decreases observed within a few hours of treatment. researchgate.net While initially identified as a specific Nrf2 inhibitor, subsequent research has suggested that brusatol may function as a general inhibitor of protein translation, which disproportionately affects the levels of short-lived proteins like Nrf2. nih.govresearchgate.net
The primary mechanism by which brusatol lowers Nrf2 levels is by decreasing the stability of the Nrf2 protein and promoting its degradation. pnas.orgnih.gov This action disrupts the delicate balance of Nrf2 synthesis and degradation that is crucial for maintaining cellular redox homeostasis. kisti.re.kr
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Inhibition
Direct Modulation of Nrf2 Protein Stability and Degradation
Enhanced Ubiquitination and Proteasomal Degradation of Nrf2
Several studies have demonstrated that brusatol enhances the ubiquitination of the Nrf2 protein. pnas.orgnih.gov Ubiquitination is a cellular process that marks proteins for degradation by the proteasome. By increasing Nrf2 ubiquitination, brusatol effectively targets it for destruction. pnas.orgresearchgate.net In vivo ubiquitination analyses have shown a 1.5- to 2-fold enhancement in Nrf2 ubiquitination following brusatol treatment. nih.govresearchgate.net This suggests that brusatol modulates the ubiquitin-proteasome system to specifically enhance Nrf2 degradation. pnas.orgnih.gov
However, there is also conflicting evidence suggesting that brusatol's inhibitory effect on Nrf2 is independent of the canonical Keap1-Cullin 3 ubiquitin ligase system and does not involve enhanced proteasomal or autophagic degradation. nih.gov One study found that brusatol could still deplete Nrf2 levels even when the proteasome was inhibited with MG132, indicating a mechanism that may bypass the proteasome. nih.gov This suggests the possibility of a novel, yet to be fully elucidated, regulatory mechanism for Nrf2 degradation exploited by brusatol. nih.govliverpool.ac.uk
Reduction of Nrf2 Protein Half-Life
A direct consequence of enhanced Nrf2 degradation is a significant reduction in the protein's half-life. Pulse-chase experiments have provided quantitative evidence for this effect. In A549 lung cancer cells, treatment with brusatol was shown to reduce the half-life of the Nrf2 protein from approximately 62.4 minutes to 25.5 minutes. pnas.orgnih.govresearchgate.net This rapid turnover prevents the accumulation of Nrf2 in the cell, even under conditions that would normally stabilize the protein, thereby ensuring a sustained inhibition of the pathway. pnas.orgnih.gov
Table 1: Effect of Brusatol on Nrf2 Protein Half-Life
| Treatment Condition | Nrf2 Protein Half-Life (minutes) | Source(s) |
| Control (Untreated) | 62.4 | pnas.orgnih.govresearchgate.net |
| Brusatol-treated | 25.5 | pnas.orgnih.govresearchgate.net |
By depleting the master regulator Nrf2, brusatol effectively suppresses the expression of its downstream target genes. pnas.orgnih.gov These genes encode a broad range of proteins involved in detoxification and antioxidant defense, including phase II detoxification enzymes and drug transporters. nih.gov The consequence of this suppression is a diminished cellular capacity to counteract oxidative stress. nih.govnih.gov
Suppression of Nrf2 Downstream Gene Expression
Antioxidant Response Element (ARE)-Driven Gene Modulation
Nrf2 exerts its transcriptional activity by binding to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of its target genes. nih.govmdpi.com Brusatol has been shown to potently inhibit ARE-dependent luciferase activity in reporter assays, confirming its ability to block the functional output of the Nrf2 pathway. nih.govresearchgate.netresearchgate.net This leads to a marked reduction in the mRNA and protein levels of numerous ARE-driven genes. pnas.orgmdpi.com
Table 2: Examples of Nrf2 Target Genes Downregulated by Brusatol
| Gene Symbol | Gene Name | Function | Source(s) |
| NQO1 | NAD(P)H: Quinone Oxidoreductase 1 | Detoxification of quinones | pnas.orgresearchgate.netmdpi.com |
| HO-1 | Heme Oxygenase 1 | Heme catabolism, antioxidant | mdpi.combohrium.com |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione synthesis | pnas.orgresearchgate.net |
| GSTm2 | Glutathione S-Transferase Mu 2 | Detoxification of xenobiotics | pnas.orgresearchgate.net |
| MRP1 | Multidrug Resistance-Associated Protein 1 | Drug efflux pump | pnas.orgresearchgate.net |
| MRP2 | Multidrug Resistance-Associated Protein 2 | Drug efflux pump | pnas.orgresearchgate.net |
Inhibition of Nrf2-Dependent Cytoprotective Responses
Brusatol is recognized as a potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govoup.comnih.gov Nrf2 is a critical transcription factor that orchestrates a cellular defense response against oxidative and chemical stress by regulating the expression of numerous cytoprotective genes. nih.gov The inhibitory action of brusatol on Nrf2 is characterized by a rapid and transient depletion of the Nrf2 protein. nih.govresearchgate.net This effect occurs through a post-transcriptional mechanism, as brusatol does not alter the mRNA level of Nrf2 itself. researchgate.netpnas.org Instead, it has been shown to reduce the half-life of the Nrf2 protein, promoting its degradation. pnas.org
The precise mechanism underlying this Nrf2 protein reduction has been a subject of investigation. One proposed mechanism is the enhancement of Nrf2 ubiquitination and subsequent proteasomal degradation. pnas.org Interestingly, this inhibitory effect appears to be independent of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.govpnas.org Furthermore, the inhibition is not dependent on known protein kinase signaling pathways that modulate Nrf2 activity, such as p38 MAPK, AKT, ERK1/2, or JNK1/2, suggesting a novel regulatory mechanism. nih.gov
However, another significant finding indicates that brusatol's effect on Nrf2 is a consequence of its broader activity as a general inhibitor of protein synthesis. nih.gov This inhibition of global protein translation selectively impacts proteins with short half-lives, a category to which Nrf2 belongs. nih.gov This mechanism explains the rapid depletion of Nrf2 protein levels observed following brusatol treatment. nih.gov By inhibiting Nrf2, brusatol effectively suppresses the Nrf2-dependent protective response, leading to a reduction in the expression of its downstream target genes, such as NQO1, MRP1, MRP2, GSTm2, and GCLC. pnas.org This suppression of cytoprotective machinery sensitizes cells to chemical and oxidative insults. nih.gov
Table 1: Research Findings on Brusatol's Inhibition of Nrf2
| Finding | Cell Line/Model | Reference |
|---|---|---|
| Provokes rapid and transient depletion of Nrf2 protein via a post-transcriptional mechanism. | Mouse Hepa-1c1c7 hepatoma cells, primary human hepatocytes | nih.gov |
| Reduces Nrf2 protein levels through enhanced ubiquitination and degradation. | A549 lung cancer cells | pnas.org |
| Inhibition of Nrf2 is independent of Keap1 and various protein kinase signaling pathways. | Mouse Hepa-1c1c7 hepatoma cells | nih.gov |
| Acts as a general protein translation inhibitor, affecting short-lived proteins including Nrf2. | A549 lung cancer cells | nih.gov |
| Decreases the half-life of Nrf2 from 62.4 min to 25.5 min. | A549 lung cancer cells | pnas.org |
| Reduces mRNA levels of Nrf2 target genes (NQO1, MRP1, MRP2, GSTm2, GCLC). | A549 lung cancer cells | pnas.org |
Reactive Oxygen Species (ROS) Generation and Accumulation
A primary consequence of Nrf2 inhibition by brusatol is the disruption of cellular redox homeostasis, leading to the generation and accumulation of reactive oxygen species (ROS). nih.govnih.gov By suppressing the Nrf2-mediated antioxidant defense system, brusatol leaves cells vulnerable to oxidative stress. oup.comresearchgate.net Treatment with brusatol has been shown to increase intracellular ROS levels in various cancer cell lines. researchgate.netnih.gov For instance, in pancreatic cancer cells, brusatol treatment led to a noticeable increase in intracellular ROS. researchgate.net
This effect is particularly significant when combined with other ROS-inducing treatments like ionizing radiation. nih.gov In A549 lung cancer cells, the combination of brusatol and radiation resulted in a 1.8-fold increase in ROS levels compared to control cells and a 1.4-fold increase compared to radiation alone. nih.gov Brusatol on its own was also capable of inducing ROS generation in these cells. nih.gov The accumulation of ROS can trigger downstream events, including DNA damage and apoptosis, contributing to brusatol's antitumor effects. nih.govnih.gov Studies in acute lymphoblastic leukemia models have also demonstrated that brusatol leads to an oxidative stress imbalance by increasing ROS levels, particularly the superoxide anion. nih.gov
Table 2: Brusatol-Induced ROS Accumulation in Cancer Cells
| Cell Line | Treatment | Fold Increase in ROS (Approx.) | Reference |
|---|---|---|---|
| A549 | Brusatol + Ionizing Radiation (IR) | 1.8 (vs. Control), 1.4 (vs. IR alone) | nih.gov |
| Pancreatic Cancer Cells (PATU-8988) | Brusatol (0.5 μM) | Significant increase observed via fluorescence microscopy and flow cytometry | researchgate.net |
| HER2-Positive Cancer Cells (BT-474, SK-OV-3) | Brusatol + Trastuzumab | Significantly greater increase than either agent alone | nih.gov |
| Acute Lymphoblastic Leukemia Cells | Brusatol | Increased levels of superoxide anion | nih.gov |
Glutathione (GSH) Depletion and Redox Imbalance
Brusatol actively contributes to redox imbalance by depleting intracellular glutathione (GSH), a critical antioxidant. nih.govnih.gov This depletion is a direct result of brusatol's inhibition of the Nrf2 pathway. nih.govresearchgate.net Nrf2 regulates the expression of genes essential for GSH synthesis, including the glutamate-cysteine ligase catalytic subunit (GCLC) and solute carrier family 7 member 11 (SLC7A11). nih.govresearchgate.net By downregulating Nrf2, brusatol significantly decreases the expression of these genes, thereby repressing GSH synthesis. nih.gov
This reduction in GSH levels, coupled with an increase in its oxidized form (GSSG), leads to a decreased GSH/GSSG ratio, a key indicator of oxidative stress and redox imbalance. researchgate.net In esophageal squamous cell carcinoma, brusatol was found to promote significant GSH depletion. nih.gov Similarly, in pheochromocytoma cells, brusatol treatment suppressed the expression of GCLC and GCLM (glutamate-cysteine ligase regulatory subunit) and reduced the GSH/GSSG ratio. researchgate.net This disruption of the glutathione system impairs the cell's ability to neutralize ROS, further exacerbating oxidative stress and contributing to cell death mechanisms like ferroptosis. nih.govnih.gov
Nrf2-Independent Mechanisms of Action
While brusatol's activity is often linked to Nrf2 inhibition, it also exerts effects through Nrf2-independent mechanisms. One notable target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. bohrium.com In head and neck squamous cell carcinoma cells, brusatol was identified as a potential blocker of this pathway. bohrium.com It was shown to abrogate the activation of STAT3 and its upstream kinases, JAK1, JAK2, and Src. researchgate.netbohrium.com
Another significant Nrf2-independent effect of brusatol is the inhibition of c-Myc expression. pnas.orgnih.gov Downregulation of the c-Myc oncoprotein has been observed in various cancer models, including leukemia and colorectal cancer. nih.govfrontiersin.org In hypoxic colorectal cancer cells, brusatol-mediated inhibition of c-Myc leads to decreased mitochondrial ROS production, which in turn increases the degradation of Hypoxia-inducible factor 1-alpha (HIF-1α), a key protein for cancer cell survival in low-oxygen environments. nih.gov Brusatol also influences other major signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. scienceopen.comoup.com
Modulation of Cellular Proliferation and Survival Pathways
General Protein Synthesis Inhibition
A fundamental molecular mechanism of brusatol is the inhibition of general protein synthesis. nih.gov While early research debated whether brusatol was a specific Nrf2 inhibitor or a universal protein synthesis inhibitor at therapeutic concentrations pnas.org, more recent evidence supports the latter. nih.gov Studies using RNA-seq profiling revealed that brusatol induces gene expression changes similar to those caused by known protein synthesis inhibitors like cycloheximide, ricin, and puromycin. nih.gov
This global inhibition of translation has a more pronounced effect on proteins with a short half-life that require constant translation to maintain their cellular levels. nih.gov Nrf2, with a half-life of approximately one hour, falls into this category, as do other important regulatory proteins such as p53 and p21. pnas.orgnih.gov Consequently, treatment with brusatol leads to a rapid, dose-dependent reduction in the protein levels of Nrf2, p53, and p21, while the levels of more stable, long-lived proteins are not significantly affected. nih.gov Therefore, the potent inhibition of the Nrf2 pathway by brusatol is now understood to be a direct consequence of its broader role as a protein translation inhibitor. nih.gov This mechanism underpins its ability to overcome chemoresistance, as many proteins involved in drug efflux and metabolism are also short-lived. nih.gov
Mechanisms of Translational Repression
Brusatol functions as a general inhibitor of protein translation, affecting both cap-dependent and cap-independent initiation pathways. This broad-spectrum inhibition suggests that brusatol targets a fundamental and conserved component of the translational machinery. Research indicates that brusatol's inhibitory action is comparable to that of other known translation inhibitors like cycloheximide, suggesting a potential interference with the elongation step of protein synthesis. By disrupting the process of polypeptide chain elongation, brusatol effectively halts the production of new proteins. This global inhibition of translation leads to a rapid depletion of proteins that are continuously synthesized and degraded, thereby disrupting cellular homeostasis.
Concentration-Dependent Effects on Protein Synthesis
The inhibitory effect of brusatol on protein synthesis is dose-dependent. At lower, nanomolar concentrations, brusatol exhibits a more selective effect, primarily reducing the levels of short-lived proteins. A key target in this concentration range is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a protein with a short half-life that plays a critical role in the cellular stress response. By inhibiting the synthesis of Nrf2, brusatol can sensitize cancer cells to other therapeutic agents. At higher, micromolar concentrations, brusatol's inhibitory effects become more pronounced, leading to a global shutdown of protein synthesis. This concentration-dependent activity allows for a therapeutic window where specific pathways can be targeted with minimal global toxicity.
| Concentration Range | Primary Effect on Protein Synthesis | Key Protein Targets |
| Nanomolar (nM) | Selective inhibition of short-lived proteins | Nrf2, p53, p21 |
| Micromolar (µM) | General inhibition of protein synthesis | Broad spectrum of cellular proteins |
Programmed Cell Death Induction
A hallmark of brusatol's anticancer activity is its ability to induce programmed cell death, or apoptosis, in malignant cells. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis, and its evasion is a critical step in tumorigenesis. Brusatol triggers apoptosis through the activation of both intrinsic and extrinsic signaling pathways, culminating in the activation of a cascade of cysteine-aspartic proteases known as caspases.
Apoptosis Pathway Activation
Brusatol initiates apoptosis by engaging multiple molecular pathways within the cell. The induction of apoptosis is a key mechanism by which brusatol eliminates cancer cells and is often preceded by the generation of reactive oxygen species (ROS).
The intrinsic, or mitochondrial, pathway of apoptosis is a major target of brusatol. This pathway is initiated by intracellular stress signals, such as an increase in ROS, which leads to changes in the mitochondrial membrane. Brusatol has been shown to disrupt the mitochondrial membrane potential, a critical event in the initiation of intrinsic apoptosis. nih.govnih.gov This disruption is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, and Bad) and anti-apoptotic (e.g., Bcl-2 and Bcl-xL) members.
Research has demonstrated that brusatol modulates the expression of these proteins, leading to a pro-apoptotic state. Specifically, brusatol upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govoup.comnih.govashpublications.org This shift in the balance of Bcl-2 family proteins increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. scienceopen.com
In addition to the intrinsic pathway, brusatol also appears to engage the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While the direct interaction of brusatol with death receptors has not been fully elucidated, evidence points to the activation of caspase-8, a key initiator caspase of the extrinsic pathway. nih.govresearchgate.net The activation of caspase-8 can then directly activate downstream executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.
The convergence of both the intrinsic and extrinsic apoptosis pathways leads to the activation of a cascade of caspases, which are the executioners of apoptosis. Brusatol has been shown to induce the activation of several key caspases. The activation of the initiator caspases, caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway), leads to the subsequent cleavage and activation of the executioner caspases, caspase-3 and caspase-7. oup.comnih.gov
Activated caspase-3 and caspase-7 are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One of the key substrates of caspase-3 is PARP (poly(ADP-ribose) polymerase), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis and has been observed in brusatol-treated cells. nih.govoup.com Furthermore, activated caspase-3 can cleave and activate other proteins, such as PAK2 (p21-activated kinase 2), which can further propagate the apoptotic signal. nih.govnih.gov
| Apoptosis Pathway | Key Molecular Events Induced by Brusatol | Activated Caspases |
| Intrinsic (Mitochondrial) | Increased ROS production, disruption of mitochondrial membrane potential, upregulation of Bax and Bad, downregulation of Bcl-2 and Bcl-xL, release of cytochrome c. nih.govnih.govoup.comnih.govashpublications.org | Caspase-9, Caspase-3, Caspase-7. oup.comnih.gov |
| Extrinsic | Activation of the initiator caspase of this pathway. nih.govresearchgate.net | Caspase-8. nih.govresearchgate.net |
Autophagy Modulation
Brusatol has also been identified as a modulator of autophagy, a cellular process of self-digestion of cytoplasmic components within lysosomes. While the interplay between autophagy and apoptosis is complex and can be context-dependent, in some instances, brusatol-induced autophagy has been linked to the promotion of apoptotic cell death in cancer cells. For example, in hepatocellular carcinoma, brusatol has been shown to promote apoptosis by inducing autophagy through the PI3K/Akt/mTOR signaling pathway.
Cell Cycle Progression Arrest
Brusatol exerts anti-proliferative effects by interfering with the cell cycle, a tightly regulated process that governs cell division. The compound has been shown to induce cell cycle arrest at specific phases, thereby preventing cancer cells from replicating.
Multiple studies have demonstrated that brusatol can cause an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest at the G1 checkpoint prevents cells from entering the S phase, during which DNA synthesis occurs. In non-small cell lung cancer (NSCLC) cell lines, such as PC9, brusatol treatment led to a significant induction of G0/G1 cell cycle arrest. This effect has also been observed in other cancer types, including lymphoma and melanoma. The G0/G1 phase is a critical point for cell cycle control, and its arrest is a common mechanism for anti-cancer agents to inhibit tumor growth.
The progression through the G1 phase of the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which form complexes with D-type cyclins. Brusatol has been found to modulate the expression of these key regulatory proteins. In melanoma cells, for instance, brusatol treatment resulted in a decrease in the levels of cyclin D1, cyclin E2, CDK4, and CDK6, providing a molecular basis for the observed G0/G1 arrest. Similarly, in nasopharyngeal carcinoma cells, brusatol treatment led to a reduction in cyclin D1 expression. By downregulating these essential cell cycle promoters, brusatol effectively puts a brake on cell proliferation.
The table below details the effects of brusatol on key cell cycle regulatory proteins.
| Cancer Type | Downregulated Proteins | Cell Cycle Phase Arrest |
| Melanoma | Cyclin D1, Cyclin E2, CDK4, CDK6 | G0/G1 |
| Nasopharyngeal Carcinoma | Cyclin D1, Cyclin B1, Cdc2, Cdc25c | G0/G1 |
| Non-Small Cell Lung Cancer | Not Specified | G0/G1 |
| Lymphoma | Not Specified | G0/G1 |
Further investigation into the mechanism of G1 arrest has revealed that brusatol can interfere with the ubiquitin-proteasome system, which is responsible for the degradation of many cell cycle regulatory proteins. Specifically, brusatol has been found to disrupt the interaction between Skp1 and Skp2. These are components of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets the cyclin-dependent kinase inhibitor p27 for degradation.
By disrupting the Skp1–Skp2 interaction, brusatol inhibits the activity of the SCF-Skp2 E3 ligase. This inhibition leads to the stabilization and accumulation of p27. The protein p27 is a critical negative regulator of the cell cycle that binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the transition from G1 to S phase. The accumulation of p27 is a key factor in brusatol-induced G1 cell cycle arrest.
Impact on Cellular Signaling Networks
Brusatol's mechanisms of action are deeply rooted in its ability to modulate complex signaling cascades within the cell. Its effects are particularly prominent on the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR and the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to cellular regulation.
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway Inhibition
Brusatol is recognized for its inhibitory impact on the PI3K/AKT/mTOR signaling pathway, a critical axis in regulating cell cycle progression, growth, and apoptosis. nih.gov Its intervention in this pathway disrupts the normal signaling flow, leading to significant anti-proliferative effects.
Research has demonstrated that brusatol curtails the activity of the PI3K/AKT/mTOR pathway primarily by affecting the phosphorylation state of key protein members. Treatment with brusatol leads to a notable decrease in the phosphorylation of AKT. nih.govnih.gov This reduction in AKT activation is a critical event, as AKT is a central node in the pathway.
The inhibition of AKT phosphorylation subsequently cascades to its downstream targets. While direct inhibition of mTOR phosphorylation by brusatol is not fully detailed, the suppression of AKT, a key upstream activator of mTOR, logically leads to reduced mTOR activity. This, in turn, affects the phosphorylation of mTOR's own downstream effectors: the eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and the 70-kDa ribosomal protein S6 kinase (S6K). By disrupting the initial stages of this signaling cascade, brusatol effectively hinders the entire pathway's function, ultimately impacting protein synthesis and cell growth.
Further investigation into brusatol's mechanism has revealed a more direct interaction with components of the AKT family. Studies indicate that brusatol can directly bind to Akt1. This binding is thought to inhibit the kinase's activity, thereby reducing its level of phosphorylation and preventing the activation of its downstream signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
In addition to its role in the PI3K/AKT/mTOR pathway, brusatol also actively modulates the MAPK signaling network. This group of pathways is instrumental in translating extracellular signals into cellular responses, such as proliferation, differentiation, inflammation, and apoptosis.
Brusatol treatment has been shown to provoke the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This is observed as a rapid increase in the phosphorylation of JNK proteins within the cell. nih.govresearchgate.net The activation of the JNK pathway is a well-established route for inducing cellular stress responses that can lead to apoptosis, or programmed cell death.
Similarly, brusatol exposure triggers the activation of the p38 MAPK pathway. nih.govresearchgate.net This is characterized by an increase in the phosphorylation of p38 MAPK. Like JNK, the p38 MAPK pathway is responsive to stress stimuli, and its activation plays a significant role in orchestrating cellular responses that can halt the cell cycle and initiate apoptosis.
Interactive Data Table: Brusatol's Impact on Signaling Proteins
| Target Protein | Pathway | Effect of Brusatol | Key Finding |
| Akt/Akt1 | PI3K/AKT/mTOR | Downregulation of Phosphorylation / Inhibition | Brusatol directly binds to Akt1 and reduces its phosphorylation. researchgate.net |
| mTOR | PI3K/AKT/mTOR | Pathway Inhibition | Brusatol inhibits the overall PI3K/Akt/mTOR pathway. nih.gov |
| 4EBP1 | PI3K/AKT/mTOR | Downstream Pathway Inhibition | Inhibition of the upstream PI3K/AKT/mTOR pathway affects 4EBP1 function. |
| S6K | PI3K/AKT/mTOR | Downstream Pathway Inhibition | Inhibition of the upstream PI3K/AKT/mTOR pathway affects S6K function. |
| JNK | MAPK | Activation / Increased Phosphorylation | Brusatol treatment leads to a rapid increase in JNK phosphorylation. nih.govresearchgate.net |
| p38 MAPK | MAPK | Activation / Increased Phosphorylation | Brusatol exposure results in increased phosphorylation of p38 MAPK. nih.govresearchgate.net |
Table of Compound and Protein Names
| Name |
| 4EBP1 (eukaryotic initiation factor 4E-binding protein 1) |
| AKT (Protein Kinase B) |
| Akt1 |
| Brusatol |
| JNK (c-Jun N-terminal kinase) |
| MAPK (Mitogen-Activated Protein Kinase) |
| mTOR (mammalian Target of Rapamycin) |
| p38 MAPK |
| PI3K (Phosphoinositide 3-Kinase) |
| S6K (70-kDa ribosomal protein S6 kinase) |
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Interactions
Brusatol, a natural quassinoid compound, has been shown to interact with the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling pathway, a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.
Inactivation of NF-κB
While some studies have reported that brusatol has no significant effect on the NF-κB pathway in certain cancer cell lines, others have indicated its potential to deactivate NF-κB induced by chemotherapeutic agents. nih.govresearchgate.net For instance, in pancreatic cancer cells, brusatol has been observed to inhibit the activation of NF-κB that is otherwise triggered by chemotherapy. researchgate.net This inactivation is significant as the NF-κB pathway is involved in the cellular stress response and its inhibition can influence cell survival and apoptosis. One study noted that while brusatol strongly suppressed ARE-luciferase activity, it did not affect κB-luciferase activity, suggesting a selective inhibition of the Nrf2 pathway over the NF-κB pathway in the tested cell line. nih.gov
RhoA/ROCK1 Signaling Inhibition
Recent research has illuminated the role of brusatol in inhibiting the RhoA/ROCK1 signaling pathway, which is implicated in cancer cell proliferation and metastasis. nih.govnih.gov Studies in colorectal cancer cells have demonstrated that brusatol can decrease the expression of both RhoA and ROCK1 at both the protein and mRNA levels. nih.govresearchgate.net The inhibition of this pathway by brusatol is associated with a reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion. nih.gov Specifically, brusatol treatment has been shown to downregulate mesenchymal markers like N-cadherin and Vimentin while upregulating the epithelial marker E-cadherin. oup.com
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
Brusatol has been identified as a potent inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is frequently overactivated in various cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis. nih.govmdpi.comnus.edu.sg
Suppression of JAK1, JAK2, c-Src Phosphorylation
Brusatol has been shown to significantly reduce the phosphorylation of upstream kinases that are responsible for the activation of STAT proteins. oup.comnih.gov Specifically, it inhibits the constitutive phosphorylation of JAK1 at Tyr1022/1023 and JAK2 at Tyr1007/1008 in various cancer cell lines without affecting the total protein levels of JAK1 and JAK2. nih.gov Furthermore, brusatol has been observed to decrease the phosphorylation of the non-receptor tyrosine kinase c-Src at Tyr416, another key activator of the STAT pathway. nih.gov This broad inhibition of upstream kinases underscores brusatol's comprehensive blockade of the initial steps in the JAK/STAT signaling cascade. oup.comnih.gov
Inhibition of STAT3 Signaling
A primary consequence of brusatol's effect on upstream kinases is the potent inhibition of STAT3 signaling. nih.govmdpi.comnus.edu.sg Brusatol has been found to abrogate the constitutive phosphorylation of STAT3 at Tyr705, a critical event for its dimerization, nuclear translocation, and subsequent transcriptional activity. nih.gov This leads to a reduction in the nuclear levels of STAT3 and a decrease in its DNA-binding ability. nih.govmdpi.comnus.edu.sg As a result, the expression of STAT3-driven genes that regulate apoptosis, cell cycle, and proliferation, such as Bcl-2, Bcl-xl, and cyclin D1, is downregulated. nih.gov The inhibitory effect of brusatol on STAT3 signaling has been documented in various cancer models, including head and neck squamous cell carcinoma and pancreatic cancer. nih.govnih.gov
Proto-Oncogene c-Myc Regulation
Brusatol has been demonstrated to down-regulate the expression of the proto-oncogene c-Myc, a critical regulator of cell growth, proliferation, and metabolism that is often dysregulated in cancer. nih.govnih.gov Studies in leukemic cell lines have shown that brusatol can reduce c-Myc protein expression to undetectable levels, an effect that is associated with the induction of terminal differentiation and G1 cell cycle arrest. nih.gov While c-Myc RNA levels are also reduced, the more pronounced effect on protein levels suggests that brusatol primarily regulates c-Myc at a post-transcriptional level. nih.gov In the context of colorectal cancer under hypoxic conditions, brusatol-mediated inhibition of c-Myc has been linked to increased degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to cell death. nih.govresearchgate.net This occurs because the inhibition of c-Myc prevents the hypoxia-induced production of mitochondrial reactive oxygen species (ROS), which would otherwise inactivate the enzymes responsible for HIF-1α degradation. nih.gov Some research indicates a moderate reduction in c-Myc expression following brusatol treatment, and it is still being investigated whether the inhibition of Nrf2 and c-Myc by brusatol are independent events or a result of pathway cross-talk. pnas.org
Interactive Data Table: Brusatol's Impact on Cellular Pathways
| Pathway Component | Effect of Brusatol | Cellular Process Affected |
| NF-κB | Inactivation (in some contexts) | Inflammation, Cell Survival |
| RhoA/ROCK1 | Inhibition | Cell Proliferation, Metastasis, EMT |
| JAK1/JAK2 | Decreased Phosphorylation | Signal Transduction, Cytokine Signaling |
| c-Src | Decreased Phosphorylation | Signal Transduction, Cell Growth |
| STAT3 | Decreased Phosphorylation and Signaling | Gene Transcription, Cell Proliferation, Apoptosis |
| c-Myc | Down-regulation | Cell Growth, Proliferation, Metabolism |
Downregulation of c-Myc Expression
Brusatol has been shown to modulate the expression of the c-Myc proto-oncogene, a critical regulator of cell proliferation and growth. Research indicates that brusatol downregulates c-Myc protein expression to undetectable levels in various leukemic cell lines. nih.gov This effect is considered a pivotal event that contributes to the compound's anticancer activities. nih.gov The mechanism of this downregulation appears to occur at a post-transcriptional level, as the reduction in c-Myc protein is more significant than the observed decrease in c-myc RNA levels. nih.govoup.com
In the context of hypoxic colorectal cancer cells, brusatol-mediated inhibition of c-Myc is linked to a decrease in mitochondrial reactive oxygen species (ROS) production. nih.govoup.com Overexpression of c-Myc has been found to counteract the effects of brusatol, preventing the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and subsequent cancer cell death. nih.govoup.com While some studies report a moderate reduction in c-Myc expression, this action is consistently identified as a key part of brusatol's molecular impact. pnas.org
Role in Cell Differentiation
The downregulation of c-Myc by brusatol is closely associated with the induction of terminal differentiation in cancer cells, particularly in hematological malignancies. nih.govoup.com By suppressing c-Myc, brusatol prompts leukemic cells that are less sensitive to its cytotoxic effects to exit the cell cycle and mature into differentiated cells. nih.gov
Studies have demonstrated this effect across a panel of leukemic cell lines. For instance, cell lines derived from acute or chronic myeloid leukemias (including HL-60, K562, and others) were induced to differentiate, a process characterized by the production of superoxide and non-specific esterase. nih.gov Furthermore, certain chronic myeloid and acute lymphoblastic leukemic cell lines were guided toward the erythrocytic differentiation pathway. nih.gov Research has shown that treating these cells with brusatol for 48 hours is sufficient to commit them to terminal differentiation. nih.gov This induction of differentiation is considered a promising therapeutic strategy for malignancies characterized by poorly differentiated cells. oup.com
Hypoxia-Inducible Factor 1-Alpha (HIF-1α) Degradation Enhancement
Brusatol actively promotes the degradation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein, a key transcription factor that allows cancer cells to adapt and survive in low-oxygen (hypoxic) environments typical of solid tumors. nih.govnih.govscispace.comresearchgate.net This effect is achieved without altering the mRNA expression of HIF-1α, indicating that brusatol's regulatory action occurs at the protein level. nih.gov By downregulating HIF-1α, brusatol suppresses the transactivation activity of the HIF-1 complex, leading to decreased expression of its target genes. nih.govresearchgate.net These target genes are crucial for various aspects of cancer progression, including angiogenesis, metabolic reprogramming, and tumor growth. nih.gov Consequently, the brusatol-induced degradation of HIF-1α inhibits critical survival pathways in cancer cells under hypoxic conditions. nih.govnih.govscispace.com
| Cell Line | Condition | Effect of Brusatol | Downstream Consequence |
|---|---|---|---|
| HCT116 (Colon Cancer) | Hypoxia or CoCl2-induced mimic hypoxia | Concentration-dependent downregulation of HIF-1α protein | Suppressed expression of HIF-1 target genes (VEGF, GLUT1, HK2, LDHA) and decreased glucose consumption |
| RKO (Colon Cancer) | Hypoxia | Decreased HIF-1α protein stability | Reduced HRE promoter activity by 8-10 fold |
Promotion of Prolyl Hydroxylase (PHD) Activity
The enhanced degradation of HIF-1α by brusatol is mechanistically linked to the promotion of Prolyl Hydroxylase (PHD) enzyme activity. nih.govscienceopen.com Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for proteasomal degradation. youtube.com In hypoxic tumor microenvironments, increased mitochondrial ROS production leads to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which inactivates PHDs and stabilizes HIF-1α. nih.gov
Brusatol disrupts this process by inhibiting the c-Myc/ROS signaling pathway. nih.govoup.com This leads to a reduction in mitochondrial ROS, which in turn prevents the transition of ferrous iron to its ferric state. nih.gov The resulting accumulation of active ferrous iron enhances the activity of PHDs, even under hypoxic conditions. nih.gov These activated PHDs can then effectively hydroxylate HIF-1α, leading to its degradation and inducing cell death in hypoxic cancer cells. nih.gov
Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase (TK) Inhibition
Brusatol has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.govvisbio.co.thunivie.ac.at EGFR is a transmembrane protein that, upon activation, triggers signaling cascades promoting cell growth and survival; its overexpression is common in many cancers. nih.govacs.org Inhibiting the TK activity of EGFR is a key strategy in cancer therapy. visbio.co.thmdpi.comdrugs.com
In a cell-free ADP-Glo™ kinase assay, brusatol demonstrated significant inhibitory activity against EGFR-TK. nih.govunivie.ac.at This finding establishes a mechanism of action for brusatol that is distinct from its effects on protein synthesis, positioning it as a potential therapeutic agent for EGFR-dependent cancers. nih.govvisbio.co.th
| Compound | Assay | IC₅₀ Value for EGFR-TK Inhibition |
|---|---|---|
| Brusatol | ADP-Glo™ kinase assay | 333.1 nM |
| Erlotinib | ADP-Glo™ kinase assay | 13.09 nM |
| Afatinib | ADP-Glo™ kinase assay | 2.36 nM |
Direct Binding to EGFR Intracellular TK-Domain
The inhibitory effect of brusatol on EGFR-TK is mediated by its direct interaction with the receptor. visbio.co.th In silico molecular dynamic simulations and docking experiments have shown that brusatol binds directly to a pocket within the intracellular tyrosine kinase domain of EGFR. nih.govunivie.ac.atacs.orgnih.gov This binding prevents the activation of the kinase and subsequent downstream signaling that drives cancer cell proliferation. visbio.co.th
The specific amino acid residues within the EGFR-TK domain identified as most favorable for creating a stable bond with brusatol are LEU694, GLY695, TYR703, and VAL821. nih.govacs.org By occupying this binding site, brusatol effectively blocks the enzyme's catalytic function. visbio.co.th
Extracellular Matrix Protein 1 (ECM1) Downregulation
Brusatol has been found to inhibit the proliferation and invasion of glioblastoma cells by downregulating the expression of Extracellular Matrix Protein 1 (ECM1). nih.govnih.gov ECM1 is a secreted glycoprotein implicated in various physiological and pathological processes, including angiogenesis and tumor progression. patsnap.com
RNA-sequencing analysis of glioblastoma cells treated with brusatol revealed that it suppresses ECM1 expression. nih.govnih.gov Experimental knockdown of ECM1 using siRNA mimicked the effects of brusatol, weakening the proliferation and invasion of glioblastoma cells. nih.govnih.gov Conversely, overexpression of ECM1 was able to reverse the inhibitory effects of brusatol treatment. nih.gov These findings indicate that the downregulation of ECM1 is a key mechanism through which brusatol exerts its antitumor effects in glioblastoma. nih.govnih.gov
MicroRNA (miRNA) Regulation
Brusatol has been shown to influence the expression of microRNAs, which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. A key target of brusatol is miRNA-29b. Research indicates that brusatol can activate miRNA-29b, which is instrumental in inducing apoptosis (programmed cell death) in cancer cells oup.comresearchgate.netoup.com. The significance of miRNA-29b lies in its ability to downregulate the Bcl-2 family of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. oup.comoup.com This mechanism highlights brusatol's ability to re-sensitize cancer cells to apoptotic signals.
Tumor Protein P53 Pathway Activation
The tumor protein p53 is a critical tumor suppressor that responds to cellular stress by halting the cell cycle and inducing apoptosis. Brusatol's molecular action includes the activation of the p53 pathway. This activation is intricately linked to its effects on miRNA-29b, as increased activity of miRNA-29b is known to enhance p53 activity. oup.comoup.com Studies have demonstrated that brusatol can simultaneously activate the miRNA-29b, p53, and mitochondrial pathways to effectively induce apoptosis in cancer cells. oup.comresearchgate.netoup.com While brusatol is also recognized as a general protein translation inhibitor, which can affect the levels of short-lived proteins like p53, its primary impact in this context appears to be the potentiation of the p53 pathway's pro-apoptotic functions. nih.gov
Heat Shock Protein 90 (HSP90) Targeting (in Derivatives)
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are crucial for cancer cell growth and survival. While brusatol itself is known to interact with this pathway, recent research has focused on synthesizing brusatol derivatives specifically designed to target HSP90. mdpi.com Molecular docking studies have shown that these derivatives can bind with high affinity to key amino acid residues within the HSP90 binding site, such as ARG243, TYR101, and LEU73. mdpi.com This interaction is predicted to disrupt HSP90's function, leading to the degradation of its client proteins and subsequent inhibition of cancer cell proliferation. mdpi.com This avenue of research opens up new possibilities for developing more targeted and potent anti-cancer agents based on the brusatol scaffold. mdpi.com
Anti-Metastatic and Anti-Angiogenic Properties
A significant aspect of brusatol's anti-cancer profile is its ability to inhibit metastasis, the process by which cancer cells spread to distant organs, which is responsible for the majority of cancer-related deaths. oup.comnih.gov Brusatol interferes with this cascade by inhibiting cell movement and reversing the cellular changes that enable metastasis. oup.comscienceopen.comnih.gov
Inhibition of Cellular Migration and Invasion
Brusatol has been shown to effectively inhibit the migration and invasion of various cancer cells. scienceopen.comspandidos-publications.comnih.gov This is achieved through the modulation of several signaling pathways. For instance, brusatol can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. spandidos-publications.comresearchgate.net Furthermore, brusatol has been found to inhibit the RhoA/ROCK1 signaling pathway and target the protein Skp1, both of which are involved in regulating the cellular machinery required for cell motility. oup.comresearchgate.net
Attenuation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a crucial process where stationary epithelial cells acquire migratory, mesenchymal characteristics, enabling them to metastasize. oup.comnih.gov Brusatol has demonstrated a potent ability to attenuate or reverse EMT in cancer cells. nih.govscienceopen.com This is often achieved by interfering with key signaling pathways that drive EMT, such as the STAT3 pathway. nih.gov By suppressing the activation of STAT3, brusatol can downregulate the expression of transcription factors like Snail and Twist, which are master regulators of the EMT process. nih.govscienceopen.com
A hallmark of EMT reversal is the re-expression of epithelial cell characteristics. Brusatol facilitates this by upregulating key epithelial biomarkers. researchgate.net Notably, it restores the expression of E-cadherin, a crucial protein for cell-to-cell adhesion that is typically lost during EMT. nih.govresearchgate.net Concurrently, it increases the expression of other epithelial markers like Occludin. nih.govscienceopen.com This re-establishment of an epithelial phenotype effectively immobilizes the cancer cells, inhibiting their invasive and metastatic capabilities. researchgate.net
The table below summarizes the effects of Brusatol on key molecular markers involved in metastasis and EMT across different cancer cell lines.
| Cell Line (Cancer Type) | Marker | Effect of Brusatol | Pathway Implicated |
| Hepatocellular Carcinoma (HCC) | E-cadherin, Occludin | Upregulation | STAT3 |
| Hepatocellular Carcinoma (HCC) | Vimentin, N-cadherin, Snail, Twist | Downregulation | STAT3 |
| Colorectal Cancer (CRC) | E-cadherin | Upregulation | RhoA/ROCK1 |
| Colorectal Cancer (CRC) | Vimentin, N-cadherin, MMP-2, MMP-9 | Downregulation | RhoA/ROCK1 |
| Non-Small Cell Lung Cancer (NSCLC) | E-cadherin | Upregulation | Skp1 Targeting |
| Renal Carcinoma | MMP-2, MMP-9 | Downregulation | PTEN/PI3K/AKT |
Downregulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). Under normal physiological conditions, MMPs are involved in processes such as wound healing, tissue remodeling, and development. However, in pathological states like cancer, the overexpression of MMPs, particularly MMP-2 and MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis. Brusatol has been shown to effectively downregulate the expression and activity of these key MMPs through various signaling pathways.
One of the primary mechanisms by which Brusatol exerts its inhibitory effect on MMPs is through the modulation of the RhoA/ROCK1 pathway. Research has demonstrated that Brusatol can inhibit this pathway, which is known to be a critical regulator of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. By inhibiting the RhoA/ROCK1 pathway, Brusatol leads to an upregulation of the epithelial marker E-cadherin and a concurrent downregulation of mesenchymal markers such as Vimentin and N-cadherin. This reversal of the EMT phenotype is directly linked to the decreased expression of MMP-2 and MMP-9, thereby hindering the invasive potential of cancer cells. oup.comnih.gov
Furthermore, the inhibitory action of Brusatol on MMPs is also mediated through the activation of the PTEN/PI3K/AKT signaling pathway. In studies on renal carcinoma cells, it has been observed that Brusatol treatment leads to the activation of the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway. The inactivation of this pathway subsequently results in the downregulation of MMP-2 and MMP-9 expression, contributing to the suppression of cancer cell metastasis. researchgate.net
The table below summarizes key research findings on the effect of Brusatol on MMPs:
| Cell Line | Cancer Type | Brusatol Concentration | Effect on MMPs | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|---|
| HCT116 | Colorectal Cancer | Not Specified | Downregulation of MMP-2 and MMP-9 | RhoA/ROCK1 | oup.comnih.gov |
| Renal Carcinoma Cells | Kidney Cancer | Not Specified | Downregulation of MMP-2 and MMP-9 | PTEN/PI3K/AKT | researchgate.net |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | Inhibition of MMP-9 expression | Not Specified | scienceopen.com |
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer progression. Tumors require a dedicated blood supply to grow beyond a certain size, and the angiogenic process provides them with the necessary nutrients and oxygen. Brusatol has been identified as a potent inhibitor of angiogenesis, targeting key molecular players in this pathway.
A significant mechanism underlying Brusatol's anti-angiogenic activity is its ability to inhibit the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. nih.gov Under hypoxic conditions, which are common in the tumor microenvironment, HIF-1α protein accumulates and promotes the transcription of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net Studies have shown that Brusatol downregulates the protein levels of HIF-1α in a concentration-dependent manner, even under hypoxic conditions. nih.gov This inhibition occurs at the post-transcriptional level, as Brusatol does not affect the mRNA levels of HIF-1α. nih.govnih.gov By reducing HIF-1α levels, Brusatol effectively impairs the activation of its downstream transcriptional targets, leading to a reduction in the expression of pro-angiogenic factors. nih.gov
Another critical pathway targeted by Brusatol to suppress angiogenesis is the JAK/STAT3 signaling cascade. nih.govscienceopen.com The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. nih.gov Aberrant activation of STAT3 is frequently observed in various cancers and is associated with increased tumor angiogenesis. Brusatol has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and nuclear translocation. oup.comnih.gov This inhibition of the JAK/STAT3 pathway by Brusatol leads to the downregulation of STAT3-regulated genes that are crucial for angiogenesis. scienceopen.comscienceopen.com
The following table presents a summary of the research findings on Brusatol's anti-angiogenic effects:
| Cancer Model | Key Molecular Target | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| HCT116 Colorectal Cancer Cells | HIF-1α | Downregulates HIF-1α protein levels under hypoxia. | Impaired activation of HIF-1α transcriptional targets related to angiogenesis. | nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | STAT3 | Inhibits phosphorylation of STAT3. | Downregulation of STAT3-regulated genes involved in angiogenesis. | scienceopen.comnih.gov |
| Hepatocellular Carcinoma (HCC) | STAT3 | Suppresses STAT3-driven metastasis and EMT. | Implied reduction in angiogenesis through STAT3 inhibition. | acu.edu.in |
Preclinical Efficacy Studies of Brusatol in Disease Models
In Vitro Cell Culture Model Investigations
Studies utilizing cancer cell lines grown in controlled laboratory environments have been fundamental in elucidating the anticancer properties of Brusatol. These investigations have established its broad-spectrum activity and shed light on its effects at a cellular level.
Brusatol has exhibited potent cytotoxic activity against a wide array of human cancer cell lines, indicating a broad spectrum of efficacy nbinno.com. The sensitivity to Brusatol varies among different cancer types, with hematological malignancies such as lymphoma and leukemia showing particularly high sensitivity scienceopen.com. Research has established the half-maximal inhibitory concentration (IC50) values across numerous cell lines, quantifying the compound's potency. For instance, in non-small cell lung cancer, the IC50 for PC-9 cells was determined to be 1.58 µM, while the value for H1975 cells was 31.34 µM bohrium.com. In pancreatic cancer cell lines, the IC50 values were 0.36 µM for PANC-1 and 0.10 µM for SW1990 cells nih.gov. Studies have also demonstrated its effectiveness in glioblastoma, breast cancer, and colon cancer cell lines scienceopen.comfrontiersin.org. A comprehensive analysis indicates the general order of sensitivity to be lymphoma > leukemia > multiple myeloma > lung cancer > glioma > nasopharyngeal carcinoma > skin cancer > ovarian cancer > kidney cancer > liver cancer > pancreatic cancer > breast cancer > colon cancer scienceopen.com.
Table 1: IC50 Values of Brusatol in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | PC-9 | 1.58 | bohrium.com |
| Non-Small Cell Lung Cancer | H1975 | 31.34 | bohrium.com |
| Pancreatic Cancer | PANC-1 | 0.36 | nih.gov |
A hallmark of cancer is uncontrolled cell proliferation, and Brusatol has been shown to effectively inhibit this process in numerous cancer cell lines oup.comnih.gov. In glioblastoma cell lines (A172, U251, and U87), Brusatol significantly decreased cell viability in both a dose- and time-dependent manner frontiersin.org. This inhibitory effect on proliferation extends to non-small cell lung cancer cells, acute lymphoblastic leukemia models, and pancreatic cancer cells nih.govbohrium.commdpi.com.
Beyond simply slowing proliferation, Brusatol also impairs the ability of cancer cells to form colonies, a key measure of a cell's ability to divide and establish a tumor. In A549 lung cancer cells, a combination treatment of Brusatol and the chemotherapeutic drug cisplatin (B142131) dramatically reduced the number of colonies formed compared to either agent alone nih.gov. Similarly, in glioblastoma cells, treatment with Brusatol led to a significant reduction in colony formation, further confirming its potent anti-proliferative effects frontiersin.org. In some models, such as A549 cells treated with both Brusatol and ionizing radiation, cell proliferation is halted, leading to gradual cell death mdpi.com.
Table 2: Summary of Brusatol's In Vitro Effects on Proliferation and Colony Formation This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line(s) | Observed Effect | Key Finding | Reference |
|---|---|---|---|---|
| Glioblastoma | A172, U251, U87 | Inhibition of Proliferation & Colony Formation | Significant decrease in cell viability and colony count. | frontiersin.org |
| Lung Cancer | A549 | Inhibition of Colony Formation | Dramatically reduced colony formation when combined with cisplatin. | nih.gov |
| Lung Cancer | A549 | Inhibition of Proliferation | Halted cell proliferation when combined with ionizing radiation. | mdpi.com |
| Lung Cancer | PC-9 | Inhibition of Proliferation & Colony Formation | Suppressed cell proliferation as measured by MTT and colony formation assays. | bohrium.com |
The ideal anticancer agent selectively targets malignant cells while sparing normal, healthy cells. Research into Brusatol's differential cytotoxicity is ongoing, with most studies focusing on its effects within cancer models. However, some investigations provide insight into its activity in non-malignant cells. One study demonstrated that Brusatol provokes a rapid depletion of Nrf2 protein in both Hepa-1c1c7 hepatoma (cancer) cells and freshly isolated primary human hepatocytes (non-malignant) nih.gov. This suggests that its primary mechanism of Nrf2 inhibition is not selective. However, because many cancers have a heightened dependence on the Nrf2 pathway for survival and chemoresistance, inhibiting this pathway may be significantly more detrimental to the cancer cells than to their normal counterparts pnas.orgnih.govresearchgate.net. Further research is required to fully characterize the therapeutic window and differential effects of Brusatol on malignant versus non-malignant cells.
To bridge the gap between established cell lines and clinical scenarios, researchers have tested Brusatol on primary cells isolated directly from patient tumors. In a study on glioblastoma, Brusatol was shown to have a significant inhibitory effect on human primary glioblastoma cells frontiersin.org. The investigation, which used ten different human primary glioblastoma cell samples, found that Brusatol significantly decreased the number of viable cells in six of the ten samples, demonstrating its efficacy in a model that more closely represents the biological diversity of human tumors frontiersin.org.
In Vivo Animal Model Investigations
Following promising results in cell culture, the anticancer efficacy of Brusatol has been evaluated in various animal models of cancer, which are crucial for understanding its potential therapeutic effects in a whole-organism context.
In glioblastoma xenograft models using U87 cells, the average tumor volume in the group treated with Brusatol was significantly smaller than that in the control group frontiersin.org. Similar results have been observed in lung cancer models. In A549 lung cancer xenografts, the combination of Brusatol and cisplatin significantly reduced tumor size compared to treatment with cisplatin alone pnas.orgnih.gov. These in vivo studies provide strong evidence that Brusatol can reach tumor tissue and exert a potent antitumor effect, leading to a significant reduction in tumor growth and progression nih.govnih.gov.
Table 3: Summary of Brusatol's In Vivo Antitumor Efficacy This table is interactive. You can sort and filter the data.
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | Orthotopic Syngeneic Mouse Model (CT26 cells) | Effectively abrogated tumor growth; reduced tumor luminescence 8-fold. | nih.gov |
| Glioblastoma | Xenograft Mouse Model (U87 cells) | Significantly lower average tumor volume and weight compared to control. | frontiersin.org |
Table of Compounds Mentioned
Induction of Apoptosis and Inhibition of Proliferation in Xenograft Tumors
Brusatol has demonstrated significant antitumor effects in various preclinical xenograft models by inducing programmed cell death (apoptosis) and inhibiting the uncontrolled growth of cancer cells. In studies involving A549 lung cancer xenografts, the combination of brusatol and the chemotherapeutic agent cisplatin led to a more substantial induction of apoptosis and reduction in cell proliferation compared to cisplatin treatment alone pnas.orgnih.gov. This suggests that brusatol can enhance the efficacy of standard cancer therapies.
The inhibitory effect of brusatol on tumor growth is not limited to lung cancer. In an orthotopic mouse model of colorectal cancer, brusatol proved to be a potent antitumor agent scienceopen.com. Further studies on colorectal cancer xenografts showed that treatment with brusatol inhibited the increase in tumor volume oup.comoup.com. Similarly, in xenograft models of IDH1-mutated glioma, brusatol was found to induce apoptosis and inhibit the proliferation of tumor cells nih.gov. Research on breast cancer also showed that the administration of brusatol could slow the growth of tumor cells in mouse models mdpi.com.
Moreover, when combined with other treatments like ultraviolet A (UVA) radiation in melanoma models, brusatol effectively reduced the tumor burden nih.gov. In pancreatic cancer cell lines, brusatol has been shown to suppress growth and induce apoptosis through the endogenous apoptotic pathway nih.gov. These findings across a range of cancer types underscore the potential of brusatol as an agent that can effectively trigger apoptosis and halt cancer cell proliferation in vivo.
| Cancer Model | Xenograft Type | Observed Effects | Reference |
|---|---|---|---|
| Lung Cancer | A549 Xenografts | Induced apoptosis and reduced cell proliferation (in combination with cisplatin). | pnas.orgnih.gov |
| Colorectal Cancer | Orthotopic Mouse Model | Inhibited tumor volume increase. | scienceopen.comoup.comoup.com |
| Glioma | IDH1-mutated Xenografts | Induced apoptosis and inhibited proliferation. | nih.gov |
| Breast Cancer | Ehrlich Ascites Carcinoma Model | Slowed tumor cell growth. | mdpi.com |
| Melanoma | Melanoma-derived Tumors | Reduced tumor burden (in combination with UVA). | nih.gov |
Modulation of Key Molecular Markers in Tumor Tissues
The antitumor activity of brusatol in xenograft models is accompanied by the significant modulation of key molecular markers involved in cancer progression and survival. A primary mechanism of brusatol is its ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway pnas.orgoup.comoup.comnih.gov. In A549 lung cancer xenografts, brusatol treatment resulted in a significant decrease in the protein levels of Nrf2 pnas.orgnih.gov. This inhibition of the Nrf2 pathway is crucial as Nrf2 is known to contribute to chemoresistance in cancer cells pnas.orgnih.gov. By reducing Nrf2 levels, brusatol suppresses the protective response of cancer cells, making them more susceptible to chemotherapeutic drugs pnas.orgnih.gov.
In addition to its effect on Nrf2, brusatol influences other critical cancer-related proteins. In colorectal cancer xenograft models, treatment with brusatol led to reduced expression levels of c-Myc and Hypoxia-inducible factor-1α (HIF-1α) oup.comoup.comnih.gov. The c-Myc oncoprotein is a critical regulator of cell proliferation, and its inhibition by brusatol contributes to the suppression of tumor growth nih.gov. The downregulation of HIF-1α, a key protein in cellular adaptation to hypoxia, further impedes cancer cell survival in the tumor microenvironment oup.comnih.gov.
Furthermore, brusatol has been observed to modulate markers associated with the epithelial-mesenchymal transition (EMT), a process involved in tumor invasion and metastasis scienceopen.com. In tumor tissues, brusatol treatment restored the expression of epithelial markers such as Occludin and E-cadherin while inhibiting the levels of multiple mesenchymal markers oup.com. Studies in hepatocellular carcinoma models also showed that brusatol could inhibit the phosphorylation of STAT3, a key signaling molecule in cancer development oup.com. The compound has also been found to reduce the protein level of extracellular matrix protein 1 (ECM1) in glioblastoma cells, thereby inhibiting their proliferation oup.com.
| Molecular Marker | Cancer Model | Effect of Brusatol | Reference |
|---|---|---|---|
| Nrf2 | Lung Cancer (A549 Xenografts) | Decreased protein levels. | pnas.orgnih.gov |
| c-Myc | Colorectal Cancer Xenografts | Reduced expression levels. | oup.comoup.comnih.gov |
| HIF-1α | Colorectal Cancer Xenografts | Reduced expression levels. | oup.comoup.comnih.gov |
| E-cadherin | Hepatocellular Carcinoma | Restored expression levels. | oup.com |
| Occludin | Hepatocellular Carcinoma | Restored expression levels. | oup.com |
| Phosphorylated STAT3 | Hepatocellular Carcinoma | Inhibited phosphorylation. | oup.com |
| ECM1 | Glioblastoma | Reduced protein level. | oup.com |
Brusatol in Combination Therapeutic Strategies
Enhancement of Chemotherapeutic Agent Efficacy
Preclinical research has consistently shown that brusatol can act in synergy with various chemotherapeutic drugs, potentially leading to more effective cancer treatment. By suppressing the synthesis of proteins crucial for cell survival and resistance, brusatol can render malignant cells more susceptible to the cytotoxic actions of chemotherapy.
Synergistic Interactions with Platinum-Based Agents
Platinum-based chemotherapies, such as cisplatin (B142131) and carboplatin, are fundamental in treating a wide array of cancers. pnas.orgnih.gov However, their effectiveness can be hampered by both inherent and acquired resistance. Studies have demonstrated that the concurrent use of brusatol can markedly boost the anticancer properties of these platinum agents. For instance, in non-small cell lung cancer (NSCLC) models, combining brusatol with cisplatin led to a synergistic reduction in cancer cell viability. pnas.orgnih.gov This effect is largely attributed to brusatol's inhibition of the NRF2 pathway, which is frequently overactive in cancerous tissues and contributes to chemoresistance. pnas.orgnih.gov Similarly, a synergistic antitumor effect was observed in colorectal cancer cells when brusatol was combined with cisplatin. researchgate.netnih.govnih.gov
| Combination Therapy | Cancer Type | Key Research Findings |
| Brusatol + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistic cytotoxicity, enhanced apoptosis, and reduced tumor growth. pnas.orgnih.gov |
| Brusatol + Cisplatin | Colorectal Cancer | Synergistically inhibited cell proliferation and increased apoptosis. researchgate.netnih.govnih.gov |
| Brusatol + Cisplatin | KrasG12D-induced Lung Cancer | Enhanced antitumor efficacy of cisplatin, reduced tumor burden, and improved survival. aacrjournals.orgresearchgate.net |
Potentiation of Antimetabolite Efficacy
Antimetabolites like gemcitabine (B846) and 5-fluorouracil (B62378) disrupt the synthesis of nucleic acids, a critical process for cancer cell proliferation. scienceopen.com Brusatol has been found to enhance the therapeutic action of these drugs. In pancreatic cancer cell lines, the combination of brusatol and gemcitabine demonstrated a more significant inhibition of cancer cell growth than either drug used alone. nih.govresearchgate.net This potentiation is linked to brusatol's ability to inhibit the NRF2 signaling pathway, which can be activated by gemcitabine, thereby re-sensitizing the cancer cells to the antimetabolite. scienceopen.comresearchgate.net
Combination with Taxanes
Taxanes, such as paclitaxel (B517696) and docetaxel (B913), are vital mitotic inhibitors used against a variety of solid tumors. mdpi.com The addition of brusatol to taxane-based regimens has shown promising results in preclinical settings. By inhibiting the NRF2 pathway, brusatol can enhance the cytotoxic effects of paclitaxel. nih.gov In studies on triple-negative breast cancer cells, the combination of brusatol and paclitaxel exhibited synergistic antitumor effects and effectively inhibited cell migration and invasion. mdpi.com Furthermore, nanoparticle delivery systems co-loaded with brusatol and docetaxel are being explored to produce synergistic effects in the treatment of prostate cancer. mdpi.comnih.gov
Co-administration with Targeted Therapies
Targeted therapies are designed to act on specific molecular targets involved in cancer progression. Brusatol has been investigated in combination with these agents to improve therapeutic outcomes. For example, in HER2-positive cancers, brusatol has been shown to synergistically enhance the antitumor activity of trastuzumab and lapatinib. nih.govnih.govnih.gov This is achieved through the dual inhibition of the NRF2/HO-1 and HER2-AKT/ERK1/2 signaling pathways, leading to increased reactive oxygen species (ROS) accumulation and apoptosis. nih.govnih.gov
Radiosensitization in Cancer Therapy
Radiotherapy is a cornerstone of cancer treatment that uses ionizing radiation to destroy malignant cells. A major challenge is the development of radioresistance by tumors. Brusatol has been identified as a potential radiosensitizer, a compound that makes cancer cells more vulnerable to radiation. nih.govnih.govmdpi.com It is thought to achieve this by inhibiting the repair of DNA damage induced by radiation and by promoting the production of reactive oxygen species (ROS). scienceopen.comnih.govnih.govmdpi.com
In lung cancer cells, brusatol has been shown to enhance the effects of ionizing radiation by preventing the accumulation of NRF2, a key regulator of cellular defense against oxidative stress. nih.govnih.govmdpi.com By inhibiting NRF2, brusatol increases ROS levels and enhances DNA damage, leading to a halt in cell proliferation and eventual cell death. nih.govnih.govmdpi.com Studies have also shown that brusatol can increase radiosensitivity in tumor xenografts by inhibiting the ATR-CHK1 signaling pathway, which is involved in DNA damage response. researchgate.net
Overcoming Drug Resistance Mechanisms
The development of drug resistance is a significant hurdle in achieving successful cancer treatment outcomes. oup.comnih.gov Brusatol has demonstrated the capacity to counteract several mechanisms of chemoresistance. oup.comnih.gov
A primary mechanism through which brusatol overcomes resistance is by inhibiting the NRF2 pathway. pnas.orgnih.gov NRF2 is a transcription factor that, when overactivated in cancer cells, protects them from the effects of chemotherapy. nih.govnih.gov Brusatol reduces the protein levels of NRF2, thereby suppressing the expression of downstream genes that contribute to drug resistance. pnas.orgnih.gov This action re-sensitizes a broad spectrum of cancer cells to various chemotherapeutic agents, including cisplatin, carboplatin, 5-fluorouracil, and etoposide. pnas.org By inhibiting general protein translation, brusatol can affect many short-lived proteins, including NRF2, which contributes to its ability to overcome chemoresistance. nih.govnih.gov
Reversal of Intrinsic and Acquired Chemoresistance
A major obstacle in cancer therapy is the development of chemoresistance, where cancer cells either inherently possess or acquire mechanisms to withstand the cytotoxic effects of chemotherapeutic drugs. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key player in this process, as its activation can protect cancer cells from the oxidative stress induced by chemotherapy, thereby promoting their survival. nih.govresearchgate.net Brusatol has been identified as a potent inhibitor of the Nrf2 pathway, making it a promising agent to reverse chemoresistance and sensitize cancer cells to conventional treatments. nih.govresearchgate.net
Brusatol is understood to exert its inhibitory effect on Nrf2 not by direct interaction with the protein itself, but by inhibiting general protein translation. This action particularly affects short-lived proteins like Nrf2, leading to a rapid decrease in their cellular levels. nih.gov By downregulating Nrf2, Brusatol effectively dismantles the protective antioxidant and detoxification responses that are often hijacked by cancer cells to survive chemotherapy. nih.govresearchgate.net
Clinical and preclinical studies have demonstrated Brusatol's efficacy in sensitizing a variety of cancer cell lines to a broad spectrum of chemotherapeutic agents. For instance, in non-small cell lung cancer (NSCLC) cells, Brusatol has been shown to enhance the cytotoxic effects of cisplatin. nih.gov The combination of Brusatol and cisplatin in A549 lung cancer cells led to a dramatic reduction in cell viability compared to treatment with either agent alone. mdpi.com This sensitizing effect was found to be Nrf2-dependent, as cancer cells with low Nrf2 expression did not exhibit the same response to the combination therapy. nih.gov
Similar synergistic effects have been observed in other cancers. In pancreatic cancer, which is notoriously resistant to chemotherapy, Brusatol has been shown to enhance the antitumor effects of gemcitabine. cam.ac.uk The combination of Brusatol and gemcitabine significantly inhibited tumor growth in xenograft models of pancreatic cancer. frontiersin.org In HER2-positive cancers, Brusatol has been found to work synergistically with trastuzumab, a targeted therapy. researchgate.net The combination of Brusatol and trastuzumab led to enhanced antitumor activity in HER2-positive cancer cells by inhibiting both the Nrf2/HO-1 and HER2-AKT/ERK1/2 signaling pathways. researchgate.net
Furthermore, Brusatol has demonstrated the ability to sensitize cancer cells to a range of other chemotherapeutic drugs, including carboplatin, 5-fluorouracil, etoposide, and paclitaxel. mdpi.com This broad-spectrum sensitizing effect underscores the potential of Brusatol as a versatile adjuvant in various chemotherapy regimens. mdpi.com
| Cancer Type | Chemotherapeutic Agent | Observed Synergistic Effects | Key Mechanistic Insights |
|---|---|---|---|
| Non-Small Cell Lung Cancer | Cisplatin, Carboplatin, Etoposide, Paclitaxel | Increased apoptosis, reduced cell proliferation, and inhibited tumor growth. nih.gov | Inhibition of Nrf2-mediated defense mechanisms. nih.gov |
| Pancreatic Cancer | Gemcitabine, 5-Fluorouracil | Potentiated growth inhibition and apoptosis; significantly reduced in vivo tumor growth. nih.govnih.gov | Abrogation of gemcitabine-induced Nrf2 activation. nih.gov |
| HER2-Positive Cancers | Trastuzumab | Synergistically enhanced antitumor activity in vitro and in vivo. researchgate.net | Inhibition of Nrf2/HO-1 and HER2-AKT/ERK1/2 signaling pathways. researchgate.net |
| Colorectal Cancer | Cisplatin | Synergistically inhibited cell proliferation and increased cellular apoptosis. nih.gov | Increased release of cytosolic cytochrome c and upregulation of the Bax/Bcl-2 ratio. nih.gov |
| Endometrial Cancer | Metformin | Reversed progestin resistance and suppressed Nrf2 expression. researchgate.net | Downregulation of Nrf2 and AKR1C1 expression. researchgate.net |
Targeting Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to be responsible for tumor initiation, metastasis, and recurrence. scitechnol.com CSCs often exhibit a high degree of resistance to conventional therapies, making them a critical target for improving long-term patient outcomes. scitechnol.com Emerging research suggests that Brusatol, particularly in combination with other agents, may be effective in targeting this resilient cell population. scitechnol.comscienceopen.com
The mechanism by which Brusatol is thought to target CSCs is also linked to its inhibition of the Nrf2 pathway. nih.gov Nrf2 has been implicated in the maintenance of CSC-like properties, and its inhibition can lead to a reduction in the CSC population. nih.gov Studies have shown that Brusatol treatment can diminish the expression of CSC markers and suppress the functional characteristics of CSCs, such as their ability to form spheres in culture. nih.gov
In the context of combination therapy, Brusatol has been investigated for its potential to eradicate CSCs when used alongside agents that target this specific cell population. For example, the combination of Brusatol and metformin, a drug known to selectively target cancer stem cells, has shown promise in reversing progestin resistance in endometrial cancer cells, a process in which CSCs are thought to play a role. researchgate.netnih.gov This combination was found to downregulate Nrf2 expression, suggesting a synergistic effect on pathways that are critical for both chemoresistance and cancer stemness. researchgate.net
Furthermore, Brusatol has been shown to reduce the expression of key CSC markers such as CD44 and aldehyde dehydrogenase 1 (ALDH1). nih.gov In hypoxic conditions, which are known to promote a CSC phenotype, Brusatol treatment has been found to suppress the migration and sphere formation of colorectal cancer cells. nih.gov This effect was associated with the downregulation of hypoxia-inducible factor-2α (HIF-2α), a key regulator of the cellular response to hypoxia, through the inhibition of Nrf2. nih.gov
While research into Brusatol's role in combination therapies specifically designed to target CSCs is still in its early stages, the existing evidence points towards a promising new avenue for cancer treatment. By combining Brusatol's Nrf2-inhibitory activity with drugs that target other CSC-related pathways, it may be possible to develop more effective therapeutic strategies that can eliminate both the bulk of the tumor and the resilient CSCs that drive its recurrence. scitechnol.comscienceopen.com
| Cancer Type | Combination Agent | Effects on Cancer Stem Cells | Key Mechanistic Insights |
|---|---|---|---|
| Breast Cancer | Polydatin | Inhibited proliferation of triple-negative breast cancer cells. mdpi.com | Downregulation of Nrf2 protein expression and its downstream targets, HO-1 and NQO1. mdpi.com |
| Endometrial Cancer | Metformin | Reversed progestin resistance, a phenotype associated with CSCs. researchgate.net | Suppression of Nrf2 and AKR1C1 protein expression. researchgate.net |
| Colorectal Cancer | Not specified (in the context of hypoxia) | Suppressed migration and sphere formation under hypoxic conditions. nih.gov | Inhibition of Nrf2 leading to diminished HIF-2α levels. nih.gov |
| General (Putative) | Cytotoxic Drugs | Reported to be effective in eradicating putative cancer stem cells. scitechnol.com | Inhibition of the Nrf2 pathway and general protein synthesis. scitechnol.com |
Methodological Approaches in Brusatol Research
Cellular and Molecular Biology Techniques
The investigation into Brusatol's mechanism of action relies heavily on a suite of established laboratory techniques. These approaches provide insights into cell viability, programmed cell death, and the expression profiles of key proteins and genes that are modulated by the compound.
A primary step in evaluating the anti-cancer potential of Brusatol is to determine its effect on the viability and proliferation of cancer cells. Assays such as the CCK-8 (Cell Counting Kit-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are commonly employed. These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Research has consistently shown that Brusatol inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner. frontiersin.orgnih.govnih.gov For example, in glioblastoma (GBM) cell lines (A172, U251, U87), treatment with Brusatol led to a significant decrease in cell viability. frontiersin.org Similarly, studies on non-small cell lung cancer (NSCLC) cell lines (A549, H1650, PC9, and HCC827) and colorectal cancer cells (HCT-116 and SW480) have demonstrated its potent inhibitory effects. nih.govnih.gov
Another critical technique is the colony formation assay, which assesses the long-term proliferative capacity of single cells. Brusatol has been found to profoundly inhibit the ability of cancer cells, including those from glioblastoma and colorectal cancer, to form colonies, further confirming its anti-proliferative effects. frontiersin.orgnih.gov
| Cell Line | Assay Type | Key Findings | Reference |
| A172, U251, U87 (Glioblastoma) | CCK-8, Colony Formation | Significant dose- and time-dependent decrease in cell viability and colony formation. | frontiersin.org |
| HCT-116, SW480 (Colorectal Cancer) | CCK-8, Colony Formation | Brusatol inhibited cell viability in a dose- and time-dependent manner. | nih.gov |
| A549, H1299 (NSCLC) | MTT | Showed high toxicity and reduced cell viability. | mdpi.com |
| PC9, HCC827 (NSCLC) | MTT | Remarkably inhibited cell growth in a dose- and time-related fashion. | nih.gov |
Flow cytometry is an indispensable tool for investigating how Brusatol induces cell death and affects the cell cycle. To detect apoptosis, cells are typically stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
Studies have utilized flow cytometry to demonstrate that Brusatol induces apoptosis in various cancer cells, including pancreatic cancer cells and non-small cell lung cancer cells. nih.govresearchgate.net In PANC-1 pancreatic cancer cells, Brusatol exerted a dose- and time-dependent apoptogenic effect. researchgate.net Similarly, significant apoptosis was observed in PC9 lung cancer cells following treatment. nih.gov
For cell cycle analysis, cells are stained with a DNA-binding dye like PI, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that Brusatol can cause cell cycle arrest at different checkpoints depending on the cell type. For instance, it induced G0/G1 phase arrest in acute lymphoblastic leukemia (ALL) cell lines and PC9 cells, while causing G2/M arrest in PANC-1 pancreatic cancer cells. nih.govnih.govresearchgate.net
| Cell Line | Technique | Finding | Reference |
| PANC-1 (Pancreatic Cancer) | Flow Cytometry (Apoptosis) | Dose- and time-dependent increase in apoptosis. | researchgate.net |
| PC9 (NSCLC) | Flow Cytometry (Apoptosis) | Significant induction of apoptosis. | nih.gov |
| KOPN-8, CEM, MOLT-4 (ALL) | Flow Cytometry (Cell Cycle) | Induced G0/G1 cell cycle arrest. | nih.gov |
| PANC-1 (Pancreatic Cancer) | Flow Cytometry (Cell Cycle) | Caused G2/M cell cycle arrest. | researchgate.net |
Western blotting is a cornerstone technique in Brusatol research, used to detect and quantify specific proteins within a cell lysate. This method provides crucial information about how Brusatol modulates signaling pathways that are critical for cancer cell survival and proliferation.
A key target of Brusatol identified through Western blotting is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response that is often hijacked by cancer cells to enhance their survival. oup.comnih.gov Numerous studies have shown that Brusatol leads to a rapid and significant decrease in Nrf2 protein levels in a dose-dependent manner in various cancer cells, including lung and glioblastoma cells. frontiersin.orgmdpi.comnih.gov This effect is often observed without a corresponding decrease in Nrf2 mRNA, suggesting a post-transcriptional mechanism of action. nih.gov
Western blot analyses have also revealed Brusatol's impact on a wide array of other proteins, including:
Apoptosis-related proteins: Brusatol treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, as well as increase the levels of cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis. nih.gov
Cell cycle regulators: The expression of proteins involved in cell cycle progression can be altered by Brusatol.
Signaling pathway components: Brusatol has been found to inhibit the expression of proteins in pathways such as PI3K/Akt/mTOR and RhoA/ROCK1. nih.govnih.govresearchgate.net
Other key proteins: The expression of proteins like c-Myc and HIF-1α has also been shown to be downregulated by Brusatol. nih.govnih.gov
| Target Protein | Cell Line(s) | Effect of Brusatol | Reference |
| Nrf2 | A549, Hepa-1c1c7, A172, U251, U87 | Significant decrease in protein levels. | frontiersin.orgmdpi.comnih.govnih.gov |
| Keap1 | A549 | No significant change in protein level. | nih.gov |
| ECM1 | A172, U251, U87 | Reduced protein level. | frontiersin.org |
| Bcl-2 | PC9 | Suppressed expression. | nih.gov |
| Bax | PC9 | Accentuated expression. | nih.gov |
| Cleaved Caspase-3 | PC9 | Upregulated protein expression. | nih.gov |
| c-Myc | A549 | Moderately reduced expression. | nih.gov |
| HIF-1α | RKO, HCT116 | Decreased protein stability. | nih.gov |
| RhoA/ROCK1 | HCT-116, SW480 | Inhibited expression. | nih.gov |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the levels of specific messenger RNA (mRNA), providing a snapshot of gene expression. In Brusatol research, qRT-PCR is often used in conjunction with Western blotting to determine whether the compound's effect on protein levels is due to changes in gene transcription.
For instance, while Western blots show a dramatic reduction in Nrf2 protein, qRT-PCR analyses have revealed that Brusatol does not typically change the mRNA level of NFE2L2 (the gene encoding Nrf2) or its repressor, KEAP1. nih.gov This finding was crucial in pointing researchers toward a post-transcriptional mechanism of Nrf2 inhibition.
However, qRT-PCR has shown that Brusatol does decrease the mRNA levels of Nrf2's downstream target genes, such as NQO1 (NAD(P)H Quinone Dehydrogenase 1) and GCLC (Glutamate-Cysteine Ligase Catalytic Subunit). nih.govnih.gov This is an expected consequence of the depletion of the Nrf2 protein, which is required to activate the transcription of these antioxidant genes. In some contexts, such as in studies on glioblastoma, Brusatol treatment has been shown to reduce the mRNA expression of specific genes like ECM1. frontiersin.org
Confocal microscopy is a high-resolution imaging technique that allows for the visualization of the subcellular localization of specific proteins and the uptake of compounds. In the context of Brusatol research, immunofluorescence staining followed by confocal microscopy is used to observe the levels and location of target proteins within the cell. For example, this technique has been used to visually confirm the Brusatol-induced decrease in Nrf2 protein levels in A549 cells. mdpi.com The resulting images provide compelling qualitative evidence that complements the quantitative data obtained from Western blotting. mdpi.com This method can also be employed to track the cellular uptake and distribution of fluorescently tagged derivatives of Brusatol, offering insights into its interaction with cellular components. nih.gov
Given the evidence that Brusatol affects Nrf2 protein levels without altering its mRNA, researchers investigated post-translational modifications, specifically ubiquitination. Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, marking it for degradation by the proteasome.
In vivo ubiquitination assays are performed to assess the ubiquitination status of a protein within intact cells. These experiments have been pivotal in elucidating the mechanism of Brusatol-induced Nrf2 depletion. Research has demonstrated that Brusatol treatment enhances the ubiquitination of Nrf2. nih.govresearchgate.net This increased ubiquitination leads to a shortened half-life of the Nrf2 protein, from approximately 62 minutes to 25 minutes, and its subsequent rapid degradation by the proteasome. nih.govresearchgate.net These findings definitively established that Brusatol inhibits the Nrf2 pathway by promoting the ubiquitin-mediated degradation of the Nrf2 protein. nih.gov
Pulse-Chase Assays for Protein Half-Life Determination
Pulse-chase assays are a valuable technique in cellular biology to determine the stability and degradation rate of a protein of interest. nih.govbitesizebio.com This method involves two key phases: the "pulse" and the "chase". creative-biolabs.com During the pulse phase, cells are briefly incubated with a labeled precursor, typically a radioactive amino acid like ³⁵S-methionine, which gets incorporated into newly synthesized proteins. nih.govbitesizebio.com Following this, the "chase" phase begins, where the cells are transferred to a medium containing an excess of the unlabeled version of the precursor. bitesizebio.com This prevents further incorporation of the labeled amino acid into newly synthesized proteins. By tracking the amount of labeled protein over time through methods like immunoprecipitation and autoradiography, researchers can determine the protein's half-life. bitesizebio.com
In the context of brusatol research, pulse-chase assays have been instrumental in elucidating its mechanism of action, particularly concerning its effect on the Nrf2 protein. A study investigating the effects of brusatol on the Nrf2 pathway utilized a pulse-chase experiment to measure the half-life of the Nrf2 protein in A549 cells. The findings from this assay demonstrated that treatment with 40 nM of brusatol for 4 hours significantly decreased the half-life of Nrf2, indicating that brusatol enhances the degradation of this protein. pnas.org This enhanced degradation is a key aspect of how brusatol inhibits the Nrf2-mediated antioxidant response in cancer cells. pnas.org
Gene Reporter Assays
Gene reporter assays are a widely used tool in molecular biology to study gene expression and the activity of signaling pathways. These assays typically involve the use of a reporter gene, such as luciferase or beta-lactamase, which is linked to a specific regulatory DNA sequence from a gene of interest. nih.gov When the gene of interest is activated, the reporter gene is also expressed, producing a measurable signal (e.g., light or a color change). nih.gov
In brusatol research, gene reporter assays have been employed to understand its impact on specific cellular pathways. For instance, a dual-luciferase reporter gene assay was used in A549 cells to investigate the effects of brusatol. pnas.org While the specific target of this particular assay in the referenced study is not detailed, such assays are crucial for determining if brusatol affects the transcriptional activity of key proteins. For example, by placing a reporter gene under the control of a promoter that is regulated by a transcription factor of interest, researchers can quantify how brusatol treatment modulates the activity of that transcription factor. This methodology allows for the screening and characterization of brusatol's influence on various signaling cascades within the cell. nih.gov Furthermore, studies have shown that brusatol can inhibit both cap-dependent and cap-independent translation, as demonstrated through fluorescence reporter data where brusatol inhibited the expression of both Firefly and Renilla luciferases in a dose-dependent manner. nih.gov
In Silico and Computational Methods
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jddtonline.info This method is frequently used in drug discovery to understand how a small molecule, like brusatol, might interact with a protein target at the atomic level. jddtonline.info By predicting the binding mode and affinity, researchers can gain insights into the mechanism of action and potentially design more potent derivatives. The process involves placing the ligand (brusatol) into the binding site of the receptor protein and evaluating the interaction using a scoring function. jddtonline.info
In a study investigating brusatol's effect on the STAT3 signaling pathway in head and neck squamous cell carcinoma (HNSCC), molecular docking was used to analyze the probable binding mode of brusatol with the SH2 domain of the STAT3 protein. nih.gov The crystal structure of the STAT3β homodimer (PDB ID: 1BG1) was utilized for this in silico analysis. The docking results indicated a significant binding affinity, which is detailed in the table below.
| Parameter | Value | Reference |
| Target Protein | STAT3 (SH2 Domain) | nih.gov |
| PDB ID | 1BG1 | nih.gov |
| Docking Software | Discovery Studio (LIGANDFIT protocol) | nih.gov |
| Dock Score (DS) | -28.47 kcal/mole | nih.gov |
This table presents the results from a molecular docking study of brusatol with the SH2 domain of the STAT3 protein.
The favorable dock score suggests a strong interaction between brusatol and the STAT3 protein, identifying it as a potential direct target of the compound. nih.gov
Bioinformatic analysis encompasses a range of computational techniques used to analyze biological data, such as genomic and proteomic datasets. In the context of brusatol research, these methods are employed to predict potential molecular targets and understand the broader effects of the compound on cellular processes.
One bioinformatic approach predicted that brusatol could potentially interact with as many as 464 different proteins. oup.com While these predictions require experimental validation, they provide a broad landscape of potential targets for future investigation. oup.com
A more targeted approach using RNA sequencing (RNA-seq) has provided more concrete insights. RNA-seq analysis of glioblastoma cell lines (A172, U251, and U87) treated with brusatol revealed that the compound downregulates the expression of extracellular matrix protein 1 (ECM1). scienceopen.com This finding suggests that part of brusatol's anti-cancer activity in this context may be mediated through the inhibition of ECM1. scienceopen.com
Furthermore, RNA-seq profiling was used to compare the gene expression changes induced by brusatol with those caused by known translation inhibitors like cycloheximide, ricin, and puromycin. The analysis showed that brusatol treatment in A549 cells led to the up-regulation of 2,914 genes and the down-regulation of 2,991 genes. nih.gov Notably, brusatol's gene expression signature showed significant overlap with that of cycloheximide, with 1,339 commonly up-regulated and 1,320 commonly down-regulated genes, suggesting that brusatol functions as a potent inhibitor of protein translation. nih.gov
Animal Model Systems
Nude mouse xenograft models are a cornerstone of in vivo cancer research. These mice are immunodeficient, which allows for the transplantation of human cancer cells to form tumors without rejection. This model system is invaluable for evaluating the anti-cancer efficacy of compounds like brusatol in a living organism.
Brusatol has been extensively studied in various nude mouse xenograft models, consistently demonstrating its potential as an anti-cancer agent. In a model using A549 lung cancer cells, a single intraperitoneal injection of brusatol was shown to reach the tumor tissue and significantly decrease the protein levels of Nrf2 within 24 to 48 hours. nih.gov This study also demonstrated that co-treatment of brusatol with the chemotherapeutic drug cisplatin (B142131) led to a more substantial inhibition of tumor growth, reduced cell proliferation, and induced apoptosis compared to cisplatin alone. nih.gov The dependence on Nrf2 for this sensitizing effect was confirmed using xenografts from A549 cells with low Nrf2 expression, which did not respond to brusatol treatment. nih.gov
Another study using a colorectal cancer xenograft model in nude mice found that brusatol treatment significantly suppressed tumor growth. researchgate.net Similarly, in models of HER2-positive cancers using BT-474 and SK-OV-3 cells, the combination of brusatol and trastuzumab showed significantly greater anti-tumor activity than either agent alone, without causing significant loss in body weight. nih.gov
The table below summarizes findings from a representative nude mouse xenograft study.
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
| A549 | Lung Cancer | Brusatol + Cisplatin | Enhanced tumor growth inhibition and apoptosis | nih.gov |
| BT-474 | HER2-Positive Cancer | Brusatol + Trastuzumab | Synergistic antitumor activity | nih.gov |
| SK-OV-3 | HER2-Positive Cancer | Brusatol + Trastuzumab | Synergistic antitumor activity | nih.gov |
| A549 | Lung Cancer | Brusatol + Ionizing Radiation | Increased tumor radiosensitivity, reduced tumor size | researchgate.net |
This table provides a summary of outcomes from various nude mouse xenograft studies involving brusatol.
Furthermore, research has shown that brusatol can enhance the radiosensitivity of tumors. In A549 tumor xenografts, brusatol treatment followed by irradiation increased the percentage of apoptotic cells and reduced tumor size more effectively than irradiation alone. researchgate.net These in vivo studies collectively underscore the therapeutic potential of brusatol, both as a standalone agent and in combination with existing cancer therapies. nih.govnih.govresearchgate.net
Syngeneic Orthotopic Mouse Models
Syngeneic orthotopic mouse models represent a crucial tool in the preclinical evaluation of potential cancer therapeutics like Brusatol. These models involve the implantation of cancer cells into immunocompetent mice of the same genetic background, with the tumor being established in the organ of origin. wuxibiology.commeliordiscovery.com This methodology offers a significant advantage over traditional subcutaneous xenograft models by providing a more clinically relevant tumor microenvironment, which is essential for studying the complex interactions between tumor cells, stromal components, and an intact immune system. wuxibiology.comnih.gov
Research on Brusatol has utilized such models to investigate its antitumor properties. A notable example is a study on colorectal cancer (CRC), where murine CRC cells (CT26) were implanted into the caecal wall of BALB/c mice, thereby creating a syngeneic orthotopic model. nih.govnih.govliverpool.ac.uk This approach allows for the assessment of the therapeutic agent's effect on tumor growth in its natural anatomical location. nih.gov
In this CRC model, bioluminescent imaging was employed to non-invasively monitor tumor burden and progression over time. wuxibiology.comnih.gov The findings from this research demonstrated that Brusatol effectively inhibited tumor growth. nih.govnih.gov A significant reduction in tumor growth rate, as measured by luminescence, was observed in the mice treated with Brusatol compared to control groups. nih.gov At the study's endpoint, treatment with Brusatol resulted in an average 8-fold reduction in luminescence. nih.govliverpool.ac.ukresearchgate.net Immunohistochemical analysis of the excised tumors further revealed that Brusatol treatment led to a reduction in the expression of the protein Nrf2, a key target of the compound. nih.gov
The use of a syngeneic orthotopic model in this context was pivotal, as it allowed for the evaluation of Brusatol's efficacy in a setting that more closely mimics human disease, complete with a functional host immune system and organ-specific stromal interactions. wuxibiology.comscienceopen.com
Brusatol Derivatives and Structure Activity Relationship Studies
Synthetic Modifications and Analog Development
Synthetic modifications of brusatol aim to create analogs with altered pharmacokinetic profiles, improved potency, or the ability to target specific pathways or cell types. Studies have explored modifications at various positions of the brusatol molecule. For instance, the enolic hydroxyl group at C-3 is a common site for conjugation. nih.gov The senecioyl group at C-15 can also be replaced with other acyl groups, including fluorinated ones. nih.gov
One strategy involves conjugating brusatol with amino acids or short peptides at the C-3 position. nih.gov This approach has yielded conjugates with activities comparable to or even exceeding that of the parent compound against certain cell lines. nih.gov For example, a 3-β-homoalanine conjugate of brusatol (referred to as UPB-26 in one study) demonstrated comparable activity to brusatol against several cancer cell lines. nih.gov
Another avenue of modification involves the covalent attachment of a furoxan moiety, which acts as a nitric oxide (NO) donor, to different positions of the brusatol structure, including C-3 and C-21. acs.orgacs.org This strategy has led to the synthesis of numerous derivatives, some of which have shown significant anti-inflammatory activities with reduced cytotoxicity compared to brusatol. acs.orgfrontiersin.org For example, one such derivative, compound 75, exhibited comparable inhibition of NO biosynthesis in activated macrophages to brusatol but was significantly less cytotoxic. acs.org Another derivative, Brusatol derivative-34 (Bru-34), also demonstrated significant anti-inflammatory activities with much less toxicity than brusatol. frontiersin.org
Modifications at the C-15 position have also been explored, leading to the synthesis of derivatives with potential as anti-settlement agents against barnacles, demonstrating enhanced bioactivity and mitigated toxicity through the incorporation of chlorine side chains. mdpi.com
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship studies are essential for understanding which parts of the brusatol molecule are critical for its biological activity and how modifications influence these effects. Previous SAR studies have indicated that the C-3 acylated derivatives of brusatol can maintain or enhance activity compared to the parent compound. nih.gov The free hydroxyl groups at C-11 and C-12, as well as the C-2 enone double bond in ring A, have been identified as necessary for antileukemic activity. nih.gov
SAR investigations around amino acid and peptide conjugates at C-3 have shown that conjugates with smaller amino acids and peptides can retain activities comparable to brusatol. nih.gov Interestingly, the stereochemistry of the amino acid in certain conjugates, like β-homoalanine and proline, did not significantly impact activity in some studies, suggesting that the amino acid or peptide might function partly as a delivery tool before cleavage. nih.gov
Studies involving nitric oxide-releasing brusatol derivatives have provided insights into the impact of furoxan moiety attachment at different positions. acs.orgacs.org These studies evaluate the inhibitory effects on NO biosynthesis and cytotoxicity to understand the relationship between the modification site and the resulting biological profile.
SAR studies have also been conducted to identify positions on brusatol that allow for chemical conjugation, such as with biotin, without compromising biochemical activity. google.com These studies revealed that large linear esters at C-21 led to reduced potency, while incorporating nitric oxide-releasing groups at C-3 was better tolerated and retained activity. google.com Biotin-conjugated brusatol analogs derived from C-3 and C-21 positions have been examined to determine their inhibitory concentrations (IC50) on various cell lines. google.com
The mechanism of action of brusatol, including its role as an Nrf2 inhibitor and protein synthesis inhibitor, is central to SAR investigations. google.comscienceopen.comnih.govresearchgate.netijbs.com Modifications are often evaluated based on their ability to retain or modulate these key activities. For example, some novel brusatol analogs have shown comparable efficacy to the parent compound in inhibiting the growth of various hematopoietic malignant cell lines, suggesting that the active domain is retained despite modifications. researchgate.net
Development of Targeted Brusatol Delivery Systems
Targeted delivery systems for brusatol are being developed to improve its therapeutic index by increasing its accumulation at disease sites and reducing systemic exposure. Given brusatol's potent activity and associated toxicity, site-specific delivery is considered essential for its clinical use. mdpi.com
Nanoparticle-based drug delivery systems have emerged as a promising approach for enhancing the efficacy and safety of anticancer drugs, including brusatol. mdpi.com Polymeric nanoparticles have been developed for the delivery of brusatol, sometimes in combination with other chemotherapeutic agents like docetaxel (B913), for the treatment of cancers such as prostate cancer. mdpi.com These nanoparticles can be formulated using methods like the oil-in-water emulsification solvent diffusion method, which is suitable for encapsulating hydrophobic drugs like brusatol. scitechnol.com Studies have evaluated the characteristics of these nanoparticles, including particle size, polydispersity, and drug loading efficiency. scitechnol.com
Targeted nanoparticles have also been explored. For instance, glycosaminoglycan-placental chondroitin (B13769445) sulfate (B86663) A (plCSA)-modified nanoparticles have been used to deliver brusatol, demonstrating potential for targeted therapy of various tumors, including lung, endometrial, and ovarian cancer. nih.gov These targeted nanoparticles have shown efficient drug delivery into tumor cells, leading to the inhibition of proliferation, migration, and invasion. nih.gov Compared to free brusatol, targeted and non-targeted nanoparticles have shown less prominent cytotoxicity against normal cells while retaining significant inhibitory effects on tumor cells. nih.gov
The development of sustained-release formulations using drug delivery systems is also being investigated to potentially prolong the effect of brusatol on targets like Nrf2, which is known to be transiently inhibited by the compound. mdpi.com
Research findings on the efficacy of brusatol delivered via nanoparticles in inhibiting cancer cell activities are summarized in the table below (intended as an interactive data table):
| Delivery System | Cancer Cell Line(s) Tested | Observed Effects | Source |
| plCSA-modified NPs encapsulating Brusatol | Lung, Endometrial, Ovarian Cancer | Promoted apoptosis, inhibited proliferation, invasion, and migration. nih.gov | nih.gov |
| Polymeric Nanoparticles encapsulating Brusatol | PC-3, LNCaP (Prostate Cancer) | Demonstrated toxicity to both cell lines. scitechnol.com | scitechnol.com |
These studies highlight the ongoing efforts to overcome the limitations of brusatol through chemical modification and advanced delivery strategies, paving the way for its potential application in targeted therapies.
Q & A
Q. What statistical approaches are recommended for validating brusatol’s synergistic effects with chemotherapeutics?
- Methodology :
- Use Chou-Talalay combination index (CI) analysis to quantify synergy/antagonism .
- Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to ensure reproducibility across biological replicates .
Research Design Frameworks
Q. How can the PICOT framework structure brusatol-related hypotheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
